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Introduction
SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3-

pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of

the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion

channel widely expressed in the central nervous system, particularly in brain regions critical for

cognitive processes, such as the hippocampus and prefrontal cortex. The α7 nAChR is

implicated in various physiological functions, including learning, memory, and attention. Its

dysfunction has been linked to the pathophysiology of several neurological and psychiatric

disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist,

SSR180711 exhibits a dual action: it activates the α7 nAChR to a lesser degree than the

endogenous full agonist, acetylcholine, while also competing with the full agonist for the same

binding site. This pharmacological profile suggests a potential therapeutic window where

SSR180711 could enhance cholinergic neurotransmission without causing the overstimulation

and subsequent desensitization often associated with full agonists. This technical guide

provides a comprehensive overview of the preclinical data on SSR180711, focusing on its

binding and functional characteristics, its effects on neurotransmitter systems and synaptic

plasticity, and the detailed methodologies of the key experiments conducted.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of

SSR180711 with α7 nAChRs.

Table 1: Receptor Binding Affinity of SSR180711

Parameter Species
Receptor/Tissu
e

Radioligand Value

Kᵢ (inhibition

constant)
Rat

Brain

Homogenate

[³H]α-

bungarotoxin
22 ± 4 nM

Kᵢ (inhibition

constant)
Human

Recombinant α7

nAChR

[³H]α-

bungarotoxin
14 ± 1 nM

Table 2: Functional Partial Agonist Activity of SSR180711

Parameter Expression System Agonist Value

EC₅₀ (half-maximal

effective

concentration)

Xenopus oocytes

expressing human α7

nAChR

SSR180711 4.4 µM

Iₘₐₓ (maximum

response relative to

acetylcholine)

Xenopus oocytes

expressing human α7

nAChR

SSR180711 51%

EC₅₀ (half-maximal

effective

concentration)

GH4C1 cells

expressing human α7

nAChR

SSR180711 0.9 µM

Iₘₐₓ (maximum

response relative to

acetylcholine)

GH4C1 cells

expressing human α7

nAChR

SSR180711 36%

Table 3: In Vivo Effects of SSR180711
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Experiment Species
Brain
Region

Parameter
Dose/Conce
ntration

Effect

In Vivo

Microdialysis
Rat Hippocampus

Extracellular

Acetylcholine

3-10 mg/kg,

i.p.

Dose-

dependent

increase

In Vivo

Microdialysis
Rat

Prefrontal

Cortex

Extracellular

Acetylcholine

3-10 mg/kg,

i.p.

Dose-

dependent

increase

Hippocampal

Slice

Electrophysio

logy

Rat CA1 Region

Long-Term

Potentiation

(LTP)

0.3 µM
Enhancement

of LTP

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of SSR180711 for the α7 nAChR.

Materials:

Rat brain tissue or cells expressing recombinant human α7 nAChRs.

[³H]α-bungarotoxin (specific activity ~50-80 Ci/mmol).

SSR180711.

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂,

and 1 mM MgCl₂.

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the

membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein

concentration using a standard protein assay (e.g., Bradford assay).

Binding Reaction: In a final volume of 250 µL, combine the membrane preparation (50-100

µg of protein), [³H]α-bungarotoxin (at a concentration near its K₋d, typically 1-2 nM), and

varying concentrations of SSR180711 (e.g., from 10⁻¹¹ to 10⁻⁵ M). For determining non-

specific binding, use a high concentration of a known α7 nAChR ligand, such as nicotine

(100 µM).

Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to

reach equilibrium.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-

soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash

buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value (the concentration of SSR180711 that inhibits 50% of

the specific binding of [³H]α-bungarotoxin) by non-linear regression analysis. Calculate the Kᵢ

value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the

concentration of the radioligand and K₋d is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
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Objective: To characterize the functional properties (EC₅₀ and Iₘₐₓ) of SSR180711 at human α7

nAChRs.

Materials:

Xenopus laevis oocytes.

cRNA encoding the human α7 nAChR subunit.

SSR180711.

Acetylcholine.

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM

HEPES, pH 7.5.

Two-electrode voltage clamp amplifier and data acquisition system.

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

Procedure:

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female

Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte

with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes

in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-5 days to allow for

receptor expression.

Electrophysiological Recording: Place an oocyte in a recording chamber continuously

perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3

M KCl. Clamp the membrane potential at a holding potential of -70 mV.

Drug Application: Apply acetylcholine or SSR180711 to the oocyte by perfusing the recording

chamber with ND96 solution containing the desired concentration of the agonist.

Data Acquisition and Analysis: Record the inward currents elicited by the application of

agonists. To determine the EC₅₀, apply increasing concentrations of SSR180711 and

measure the peak current response at each concentration. Fit the concentration-response
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data to a sigmoidal dose-response curve. To determine the Iₘₐₓ, measure the maximal

current response elicited by a saturating concentration of SSR180711 and express it as a

percentage of the maximal current response elicited by a saturating concentration of

acetylcholine.

In Vivo Microdialysis
Objective: To measure the effect of SSR180711 on extracellular acetylcholine levels in the rat

brain.

Materials:

Adult male Sprague-Dawley rats (250-300 g).

SSR180711.

Microdialysis probes (e.g., 2 mm active membrane length).

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM

MgCl₂, pH 7.4.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Stereotaxic apparatus.

Procedure:

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic

apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the

animal to recover for at least 48 hours.

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide

cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect

dialysate samples every 20 minutes.

Baseline and Drug Administration: After a stable baseline of acetylcholine levels is

established (typically after 2-3 hours), administer SSR180711 (3-10 mg/kg) via
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intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours post-

injection.

Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate

samples using an HPLC-ED system.

Data Analysis: Express the acetylcholine levels as a percentage of the average baseline

concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed

by post-hoc tests) to determine the significance of the effect of SSR180711.

Hippocampal Slice Electrophysiology (Long-Term
Potentiation)
Objective: To assess the effect of SSR180711 on synaptic plasticity in the rat hippocampus.

Materials:

Adult male Wistar rats (6-8 weeks old).

SSR180711.

Artificial cerebrospinal fluid (aCSF) for slicing and recording.

Vibrating microtome.

Field potential recording setup.

Bipolar stimulating electrode.

Glass recording microelectrode (2-5 MΩ).

Procedure:

Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated

aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome.

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
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Recording: Transfer a slice to a recording chamber and continuously perfuse with

oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral

pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to

record field excitatory postsynaptic potentials (fEPSPs).

Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20

minutes by delivering single pulses every 30 seconds. After establishing a stable baseline,

perfuse the slice with aCSF containing SSR180711 (0.3 µM) for 20-30 minutes.

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains

of 100 pulses at 100 Hz, separated by 20 seconds).

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage

of the average baseline slope. Compare the magnitude of LTP in the presence of

SSR180711 to that in control slices (perfused with aCSF alone).

Signaling Pathways and Experimental Workflows
Conclusion
SSR180711 is a well-characterized selective partial agonist of the α7 nAChR with high affinity

for both rat and human receptors. Its partial agonism is evident from its ability to elicit a

submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical

studies have demonstrated that SSR180711 enhances cholinergic and glutamatergic

neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase

extracellular acetylcholine levels and enhance long-term potentiation. These molecular and

cellular effects are consistent with the pro-cognitive effects of SSR180711 observed in various

animal models. The detailed experimental protocols provided in this guide offer a framework for

the further investigation and characterization of SSR180711 and other α7 nAChR modulators.

The data presented herein underscore the potential of selective α7 nAChR partial agonists as a

therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric

disorders.

To cite this document: BenchChem. [SSR180711: A Selective α7 Nicotinic Acetylcholine
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at: [https://www.benchchem.com/product/b1242869#ssr180711-as-a-selective-7-nachr-
partial-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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